5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide
Description
5-(4-Fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide is a heterocyclic compound featuring a central oxazole ring substituted with a 4-fluorophenyl group at the 5-position and a carboxamide moiety at the 2-position. The carboxamide nitrogen is further linked to a 2-morpholinopyridin-4-ylmethyl group, introducing a pyridine-morpholine hybrid scaffold. The 4-fluorophenyl group enhances metabolic stability and electron-withdrawing effects, while the morpholine moiety improves aqueous solubility due to its polar oxygen atom .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-16-3-1-15(2-4-16)17-13-24-20(28-17)19(26)23-12-14-5-6-22-18(11-14)25-7-9-27-10-8-25/h1-6,11,13H,7-10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVASLFBWAZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the morpholinopyridinyl moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinopyridinyl moiety.
Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Research has indicated that compounds with similar structures exhibit a range of biological activities, particularly in the realm of oncology and infectious diseases. The fluorinated phenyl group is often associated with enhanced binding affinity to biological targets, while the morpholinopyridine component may contribute to improved pharmacokinetic properties.
Anticancer Activity
Recent studies have explored the anticancer potential of similar oxazole derivatives. For instance, compounds featuring oxazole rings have shown promise as inhibitors of various protein kinases involved in cancer cell proliferation. The structural similarity suggests that 5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide may also possess anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Research into related compounds has demonstrated effectiveness against mycobacterial infections, indicating that this compound could be evaluated for its ability to inhibit pathogenic bacteria or fungi.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.
| Substituent | Activity | Comments |
|---|---|---|
| 4-Fluorophenyl | High | Enhances potency due to electronic effects. |
| Morpholinopyridine | Moderate | Affects solubility and bioavailability. |
The presence of the 4-fluorophenyl group is particularly significant; fluorine atoms can enhance lipophilicity and metabolic stability, which are desirable traits in drug design.
Case Studies and Research Findings
- Inhibition of Protein Kinases : A study highlighted the role of similar oxazole derivatives as selective inhibitors of specific kinases involved in tumor growth. These findings suggest that this compound may inhibit target kinases effectively, leading to reduced tumor proliferation .
- Antimycobacterial Activity : Compounds structurally akin to this compound have demonstrated significant activity against Mycobacterium tuberculosis. The potential for this compound to act similarly should be systematically evaluated through MIC (Minimum Inhibitory Concentration) assays .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate that modifications in the substituent groups can lead to variations in absorption, distribution, metabolism, and excretion (ADME) profiles. This information is critical for predicting the clinical efficacy and safety of the compound .
Mechanism of Action
The mechanism of action of “5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. This interaction could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules, focusing on core heterocycles, substituents, and hypothesized pharmacological properties.
Structural and Functional Analysis:
Oxazole vs. Oxadiazole (Comparison with ) The oxadiazole core in is more electron-deficient than oxazole, which may reduce π-π stacking interactions but enhance metabolic stability. The 4-methylpyridine in lacks the solubilizing morpholine ring present in the target compound, suggesting inferior pharmacokinetics .
Triazole/Oxazole Hybrid (Comparison with ) The triazole ring in introduces additional hydrogen-bonding sites, which could enhance target binding affinity. However, the 2-fluorophenyl substituent (vs. 4-fluorophenyl in the target) may lead to steric hindrance or altered binding orientation.
Pyridine/Benzopyran Scaffold (Comparison with )
- Sarizotan shares a fluorophenyl group and pyridine moiety but incorporates a benzopyran ring instead of morpholine. The benzopyran scaffold is associated with central nervous system (CNS) penetration, suggesting divergent therapeutic applications (e.g., Parkinson’s disease vs. kinase inhibition). The absence of morpholine in Sarizotan may reduce solubility but improve blood-brain barrier permeability .
Furopyridine Derivative (Comparison with ) The furopyridine core in introduces a fused ring system with distinct electronic properties compared to oxazole. The oxadiazole-propan-2-yl substituent may introduce steric bulk, contrasting with the compact morpholinopyridine group in the target compound .
Research Implications and Limitations
While structural comparisons provide insights into structure-activity relationships (SAR), direct pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence. Computational tools like SHELX (for crystallography ) and SIR97 (for structural refinement ) could further elucidate conformational differences. Future studies should prioritize experimental validation of binding affinities, solubility, and metabolic profiles to confirm these hypotheses.
Biological Activity
5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxazole class and features a unique structure that includes:
- Oxazole ring : A five-membered heterocycle contributing to biological activity.
- Fluorophenyl group : Enhances lipophilicity and metabolic stability.
- Morpholinopyridine moiety : Potentially increases selectivity for biological targets.
This structural configuration suggests a promising profile for therapeutic applications, particularly in oncology.
While specific mechanisms for this compound have not been fully elucidated, it is hypothesized to function primarily as an inhibitor of tyrosine kinases. Tyrosine kinases play critical roles in regulating cellular processes such as growth, differentiation, and metabolism. Inhibiting these enzymes can be beneficial in treating cancers characterized by dysregulated kinase activity.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound. For example:
- Anticancer Activity : A study on pyrimidine and oxadiazole hybrids revealed that certain derivatives exhibited marked cytotoxic effects against multiple cancer cell lines, indicating potential applications in cancer therapy .
- Kinase Inhibition : Research on similar oxazole derivatives demonstrated their role as selective kinase inhibitors, highlighting their therapeutic potential in treating malignancies associated with aberrant kinase signaling.
- Molecular Docking Studies : Computational studies suggest that the compound could form stable interactions with target proteins involved in cancer pathways, further supporting its potential as a therapeutic agent.
Q & A
Q. Basic Characterization :
- NMR : - and -NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~428–430 Da) and fragmentation patterns .
- HPLC : Gradient elution (e.g., C18 column, acetonitrile/water) assesses purity (>95%) and identifies by-products .
How can researchers design initial biological activity screens for this compound?
Basic Screening : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s carboxamide and morpholine motifs, which often target ATP-binding pockets. Use fluorometric or luminescent readouts for IC₅₀ determination. Solubility in DMSO (tested at 10 mM) must be confirmed to avoid false negatives .
What advanced strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced SAR :
- Core Modifications : Replace the oxazole ring with thiazole or pyrimidine to assess potency shifts. For example, thieno[2,3-d]pyrimidine analogs show enhanced kinase inhibition .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability. Compare logP values (e.g., 2.5–3.5) to correlate lipophilicity with cellular uptake .
- In Silico Docking : Use AutoDock or Schrödinger to model interactions with targets like PI3K or EGFR, focusing on hydrogen bonds with morpholine oxygen and fluorophenyl π-stacking .
How can conflicting data on reaction by-products be resolved during synthesis?
Q. Advanced Analysis :
- By-Product Identification : LC-MS/MS detects intermediates (e.g., uncyclized precursors or oxidized morpholine derivatives). Adjust reducing agents (e.g., formic acid vs. H₂) to suppress unwanted oxidation .
- Mechanistic Studies : Use isotopic labeling (e.g., -formate) to trace CO insertion in palladium-catalyzed steps, resolving competing pathways .
What methodologies are recommended for in vivo pharmacokinetic evaluation?
Q. Advanced PK :
- Radiolabeling : Synthesize -labeled analogs (e.g., via nucleophilic substitution) for PET imaging to track biodistribution in rodent models .
- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites, focusing on morpholine N-oxidation and oxazole ring cleavage .
How can computational modeling predict off-target interactions?
Q. Advanced Modeling :
- Pharmacophore Mapping : Align the compound’s carboxamide and fluorophenyl groups with known pharmacophores for off-target screening (e.g., serotonin receptors).
- Machine Learning : Train models on ChEMBL data to predict toxicity risks (e.g., hERG inhibition) based on structural fingerprints .
What challenges arise in purifying this compound, and how are they addressed?
Q. Purification :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 6:4) to separate polar by-products. Reverse-phase HPLC (C18, methanol/water) further polishes purity .
- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to obtain single crystals for X-ray diffraction, confirming stereochemistry .
How can researchers validate analytical methods for stability testing?
Q. Method Validation :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products. Monitor via UPLC-PDA at 254 nm .
- ICH Compliance : Follow Q2(R1) guidelines for linearity (R² >0.995), precision (%RSD <2%), and LOQ (<0.1%) .
What strategies are used to identify the compound’s molecular targets?
Q. Advanced Target ID :
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine tags) to covalently bind cellular targets, followed by pull-down and LC-MS/MS identification .
- Kinome Screening : Test against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to rank inhibitory activity (reported as % inhibition at 1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
